molecular formula C16H12BrN3O B5719201 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B5719201
M. Wt: 342.19 g/mol
InChI Key: JVLRWLDTCSJISL-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are known to play a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit a wide range of other biochemical and physiological effects, which may have potential applications in the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for the study of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is the further optimization of its synthesis method, with the goal of improving yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapies. Finally, there is a need for further studies to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a wide range of biochemical and physiological effects, including potent anti-cancer activity and neuroprotective effects. While there are some limitations to its use in certain experimental settings, there are many potential future directions for the study of this compound, including the development of new therapies for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-bromobenzaldehyde and phenylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with 4-chlorobutyryl chloride to yield the final product. This synthesis method has been extensively studied and optimized for high yields and purity.

Scientific Research Applications

3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of scientific research applications. One of its primary applications is in the field of cancer research, where it has been found to exhibit potent anti-cancer activity. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-12-6-4-5-11(9-12)15-14(16(18)21)10-20(19-15)13-7-2-1-3-8-13/h1-10H,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRWLDTCSJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0091311.P001

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